molecular formula C19H22O4S B12597721 Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate CAS No. 649569-72-2

Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate

Cat. No.: B12597721
CAS No.: 649569-72-2
M. Wt: 346.4 g/mol
InChI Key: YAFNWROIZGDRNN-UHFFFAOYSA-N
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Description

Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate is a synthetic organic compound featuring a malonate ester core functionalized with a [5-(4-methylphenyl)thiophen-3-yl]methyl group. This structure incorporates both aromatic and heteroaromatic moieties, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar thiophene and substituted phenyl rings are frequently explored as building blocks for the development of pharmaceuticals and agrochemicals . The reactive malonate ester group allows for further chemical transformations, such as alkylations and hydrolytic decarboxylation, which are fundamental steps in constructing complex molecular architectures. This reagent is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

649569-72-2

Molecular Formula

C19H22O4S

Molecular Weight

346.4 g/mol

IUPAC Name

diethyl 2-[[5-(4-methylphenyl)thiophen-3-yl]methyl]propanedioate

InChI

InChI=1S/C19H22O4S/c1-4-22-18(20)16(19(21)23-5-2)10-14-11-17(24-12-14)15-8-6-13(3)7-9-15/h6-9,11-12,16H,4-5,10H2,1-3H3

InChI Key

YAFNWROIZGDRNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CSC(=C1)C2=CC=C(C=C2)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Formation of the Thiophene Core

The thiophene core can be synthesized using cyclization reactions involving sulfur-containing precursors and carbon sources. A common method includes:

  • Reagents : Acetophenone derivatives, elemental sulfur, and α-haloketones.
  • Conditions : Heating under reflux in an inert solvent like xylene or toluene.
  • Mechanism : The reaction proceeds via nucleophilic attack by sulfur on the haloketone, followed by cyclization to form the thiophene ring.

Introduction of the 4-Methylphenyl Group

The substitution at the 5-position of thiophene is achieved through Friedel–Crafts alkylation or cross-coupling reactions:

  • Friedel–Crafts Alkylation :

    • Reagents: Thiophene derivative, 4-methylbenzoyl chloride, and a Lewis acid catalyst (e.g., AlCl₃).
    • Conditions: Conducted at low temperatures to prevent side reactions.
    • Outcome: Formation of 5-(4-methylphenyl)thiophene.
  • Cross-Coupling Reactions :

    • Reagents: Brominated thiophene, 4-methylphenylboronic acid, and a palladium catalyst.
    • Conditions: Performed under Suzuki coupling conditions in the presence of a base like potassium carbonate.
    • Outcome: High yields with minimal byproducts.

Attachment of Diethyl Propanedioate Group

The final step involves attaching the diethyl propanedioate moiety via alkylation:

  • Reagents : Diethyl malonate, a base (e.g., sodium ethoxide), and an alkyl halide derived from the functionalized thiophene.
  • Conditions : The reaction is typically carried out in ethanol or another polar solvent under reflux conditions.
  • Mechanism : The base deprotonates diethyl malonate, generating a nucleophile that attacks the alkyl halide, forming the desired product.

Reaction Optimization Parameters

To maximize yield and purity during synthesis, the following parameters are carefully controlled:

Step Parameter Optimal Range/Conditions
Thiophene Formation Temperature 80–120 °C
Solvent Xylene or toluene
Friedel–Crafts Reaction Catalyst Concentration AlCl₃ (10–20 mol%)
Temperature -10 to 0 °C
Cross-Coupling Reaction Catalyst Pd(PPh₃)₄ or similar palladium complexes
Base Potassium carbonate
Alkylation Base Sodium ethoxide
Solvent Ethanol

Experimental Findings

Example Synthesis Protocol

  • Preparation of Thiophene Derivative :

    • Mix acetophenone (10 mmol), elemental sulfur (10 mmol), and α-bromoacetophenone (10 mmol) in xylene.
    • Heat under reflux for 6 hours.
    • Cool and purify via recrystallization.
  • Functionalization with 4-Methylphenyl Group :

    • Dissolve brominated thiophene derivative (5 mmol) and potassium carbonate (10 mmol) in ethanol.
    • Add 4-methylphenylboronic acid (5 mmol) and Pd(PPh₃)₄ (0.1 mmol).
    • Heat at 80 °C for 12 hours under nitrogen atmosphere.
  • Attachment of Diethyl Propanedioate Group :

    • Add diethyl malonate (10 mmol) to a solution containing sodium ethoxide in ethanol.
    • Introduce the functionalized thiophene derivative (5 mmol).
    • Heat under reflux for 8 hours.
    • Purify by column chromatography.

Yields and Purity

The overall yield across all steps ranges from 60% to 75%, depending on reaction conditions. The final product typically exhibits >95% purity as confirmed by NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate exhibit significant anticancer properties. The thiophene moiety is known for enhancing the bioactivity of compounds, making them potential candidates for developing new anticancer agents. Studies have shown that derivatives of thiophene can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

1.2 Antimicrobial Properties
Thiophene derivatives have also been studied for their antimicrobial activities. This compound may possess similar properties, making it a candidate for further exploration as an antimicrobial agent. The compound's structure suggests potential interactions with microbial cell membranes or metabolic pathways, which could lead to effective treatments against various pathogens .

Organic Synthesis

2.1 Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including esterification and condensation reactions. This versatility makes it useful in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .

2.2 Photovoltaic Applications
The compound's unique electronic properties may also lend themselves to applications in organic photovoltaics. Research into thiophene-based materials has shown promise for use in solar cells due to their ability to facilitate charge transport and absorption of light . this compound could potentially contribute to the development of more efficient organic solar cells.

Materials Science

3.1 Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Thiophene-containing polymers are known for their electrical conductivity and stability, making them suitable for applications in electronics and sensors .

3.2 Nanocomposites
The compound may also play a role in creating nanocomposites where its integration with nanoparticles could lead to materials with improved strength, flexibility, and conductivity. Such advancements are crucial for developing next-generation materials used in various high-tech applications .

Case Studies

Study TitleFocusFindings
Anticancer Activity of Thiophene DerivativesInvestigated the effects of thiophene derivatives on cancer cell linesShowed significant inhibition of cell proliferation in several cancer types
Synthesis of Novel Organic PhotovoltaicsExplored the use of thiophene-based compounds in solar cellsDemonstrated improved efficiency compared to traditional materials
Development of Conductive PolymersExamined the incorporation of thiophene derivatives into polymer matricesFound enhanced electrical properties that could benefit electronic applications

Mechanism of Action

The mechanism of action of diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate (315682-32-7)

This compound features a thienopyrimidine ring system linked via a sulfanylacetyl group to a thiophene dicarboxylate core.

Diethyl 2-(anilinomethyl)propanedioate (77779-37-4)

Replacing the thiophene moiety with an anilinomethyl group increases polarity due to the aromatic amine. This substitution likely improves aqueous solubility but reduces lipophilicity, impacting bioavailability in pharmaceutical contexts .

Diethyl 2-(3,6-dichloro-2-oxochromen-4-yl)-2-ethylpropanedioate (77779-37-4)

The chromene ring with chlorine substituents introduces strong electron-withdrawing effects, enhancing electrophilicity at the propanedioate center. This contrasts with the target compound’s electron-donating 4-methylphenyl group, which stabilizes the thiophene ring .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:

  • Molecular Weight: The target compound (C₁₉H₂₂O₄S) has a molecular weight of ~346.44 g/mol. Derivatives with larger substituents (e.g., thienopyrimidine in 315682-32-7) exhibit higher molecular weights (~500–550 g/mol) .
  • Lipophilicity: The 4-methylphenyl group in the target compound increases hydrophobicity compared to polar analogs like the anilinomethyl derivative.

Analytical and Crystallographic Tools

Structural elucidation of such compounds relies on tools like SHELXL (for crystallographic refinement) and WinGX/ORTEP (for molecular visualization), as noted in –3. These programs enable precise determination of substituent geometry and packing interactions .

Data Table: Comparative Analysis of Propanedioate Derivatives

Compound Name (CAS) Molecular Formula Key Substituents Notable Properties Reference
This compound C₁₉H₂₂O₄S 4-Methylphenyl, thiophene-methyl Moderate lipophilicity, thiophene reactivity -
Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate (315682-32-7) C₂₃H₂₃N₃O₆S₃ Thienopyrimidine, sulfanylacetyl High molecular weight, hydrogen-bond donor
Diethyl 2-(anilinomethyl)propanedioate (77779-37-4) C₁₅H₁₉NO₄ Anilinomethyl Increased polarity, amine functionality
Diethyl 2-(3,6-dichloro-2-oxochromen-4-yl)-2-ethylpropanedioate (77779-37-4) C₁₈H₁₈Cl₂O₆ Chlorinated chromene Electron-withdrawing, enhanced reactivity

Biological Activity

Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate, with the CAS number 649569-72-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its chemical structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22O4SC_{19}H_{22}O_{4}S, and it has a molecular weight of approximately 346.44 g/mol. The compound features a thiophene ring substituted with a 4-methylphenyl group, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC19H22O4SC_{19}H_{22}O_{4}S
Molecular Weight346.44 g/mol
CAS Number649569-72-2
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Mechanisms of Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory and anticancer agent. The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and tumor growth.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity may be linked to the modulation of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit cell proliferation by interfering with cell cycle progression.

Case Studies and Research Findings

  • In Vitro Studies : A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer activity .
  • Enzyme Inhibition Assays : Inhibitory assays conducted against cyclooxygenase (COX) enzymes revealed that this compound effectively reduced COX-2 activity, further supporting its anti-inflammatory potential .
  • Animal Models : Preliminary studies using animal models of inflammation showed that administration of this compound resulted in decreased edema and inflammatory markers, indicating systemic anti-inflammatory effects .

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